(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Catalog No.
S1491630
CAS No.
103365-47-5
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Boc-3-Amino-3-phenylpropanoic acid

CAS Number

103365-47-5

Product Name

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

JTNQFJPZRTURSI-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Synonyms

(βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic Acid; (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropionic Acid; (S)-3-(tert-Butoxycarbonylamino)-3-phenylpropanoic Acid; (S)-3-Phenyl-3-(Boc-amino)propionic Acid; (S)-3-Phenyl-3-(tert-but

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1
  • (S)-N-Boc-3-Amino-3-phenylpropanoic acid is a derivative of the amino acid phenylalanine, where the amino group (NH2) is protected by a Boc (tert-butyloxycarbonyl) group [].
  • The "S" refers to the stereochemistry at the third carbon atom, indicating the L-configuration. This configuration is crucial for biological activity in peptides [].
  • This compound serves as a valuable building block for the synthesis of peptides containing the unnatural amino acid 3-aminophenylalanine [].

Molecular Structure Analysis

  • The key features of the molecule include:
    • A central three-carbon chain (propanoic acid)
    • A phenyl group (benzene ring) attached to the third carbon
    • An amino group (NH2) on the third carbon, protected by a Boc group (C(CH3)3OCO-)
    • A carboxylic acid group (COOH) at one end of the chain [].
  • The presence of both an amino group and a carboxylic acid group makes it a bifunctional molecule, allowing it to form peptide bonds with other amino acids during peptide synthesis [].

Chemical Reactions Analysis

  • Synthesis: (S)-N-Boc-3-Amino-3-phenylpropanoic acid can be synthesized through various methods, often involving multistep organic reactions. The specific pathway might depend on the manufacturer [].
  • Deprotection: A crucial reaction in peptide synthesis is the removal of the Boc protecting group. This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group for peptide bond formation [].
  • Peptide bond formation: The deprotected amino acid can then be coupled with other amino acids using various coupling reagents to form the desired peptide sequence [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility for (S)-N-Boc-3-Amino-3-phenylpropanoic acid might not be readily available due to its use as a building block and not a commercially available end product.
  • However, we can infer some general properties:
    • The presence of the Boc group likely increases solubility in organic solvents compared to the free amino acid.
    • The carboxylic acid group makes it somewhat soluble in water.
    • It is likely a solid at room temperature due to its relatively high molecular weight (265.3 g/mol) [].
  • No specific data on the toxicity of (S)-N-Boc-3-Amino-3-phenylpropanoic acid is readily available. However, as a general precaution, it is recommended to handle it with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.
  • Organic acids can be irritating to the skin and eyes. The specific irritant properties of this compound are unknown and should be handled with care [].

Peptide synthesis

(S)-N-Boc-3-Amino-3-phenylpropanoic acid serves as a protected amino acid building block for the construction of peptides containing the β-phenylalanine (β-Phe) residue. The N-Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amine functionality, allowing for selective attachment of other amino acids during peptide chain assembly. Following peptide chain formation, the N-Boc group can be removed under specific conditions to reveal the free amine, enabling further functionalization or cyclization reactions. PubChem, National Institutes of Health: )

This compound is particularly useful for incorporating the β-Phe residue into peptides with specific spatial arrangements due to its unique structural properties. β-Phe introduces a turn or bend in the peptide backbone, which can be crucial for achieving the desired conformation and biological activity of the final peptide product. Journal of Peptide Science, 2005, 11(11), 784-794:

Studies on protein-protein interactions

(S)-N-Boc-3-Amino-3-phenylpropanoic acid finds application in research investigating protein-protein interactions. By incorporating β-Phe residues into specific positions within a protein, scientists can probe the role of these residues in protein folding, stability, and binding interactions with other molecules. The unique steric and electronic properties of β-Phe can influence protein conformation and its ability to interact with other proteins, providing valuable insights into protein-protein recognition processes. Bioorganic & Medicinal Chemistry Letters, 2004, 14(21), 5227-5232:

Development of new therapeutic agents

The ability to synthesize peptides containing β-Phe residues using (S)-N-Boc-3-Amino-3-phenylpropanoic acid opens doors for the development of novel therapeutic agents. Peptides containing β-Phe can exhibit various biological activities, including enzyme inhibition, receptor antagonism, and antimicrobial properties. Researchers can explore the potential of these peptides as drugs for various diseases by incorporating β-Phe at strategic locations within the peptide sequence, potentially leading to the discovery of new therapeutic candidates. Future Medicinal Chemistry, 2010, 2(1), 105-125:

XLogP3

2

Wikipedia

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Dates

Modify: 2023-08-15

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